Cas no 33309-88-5 (Bis(tricyclohexylphosphine)palladium(0))

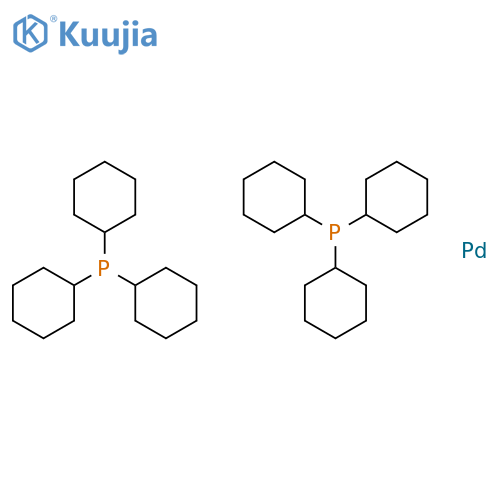

33309-88-5 structure

商品名:Bis(tricyclohexylphosphine)palladium(0)

CAS番号:33309-88-5

MF:C36H66P2Pd

メガワット:667.276771068573

MDL:MFCD01073796

CID:54051

PubChem ID:329765126

Bis(tricyclohexylphosphine)palladium(0) 化学的及び物理的性質

名前と識別子

-

- Bis(tricyclohexylphosphine)palladium(0)

- palladium,tricyclohexylphosphane

- Pd(PCy3)2

- Phosphine,tricyclohexyl-, palladium complex

- Bis(tricyclohexylphosphine)palladium

- bis(tricyclohexylphosphine)-palladium(o)

- MFCD01073796

- 10.14272/JGBZTJWQMWZVNX-UHFFFAOYSA-N.1

- SCHEMBL139552

- bis(tricyclohexylphosphine) palladium (0)

- Bis(tricyclohexylphosphine)palladium (0)

- Bis(tricyclohexylphosphine)-palladium (0)

- 33309-88-5

- AKOS015900240

- E73869

- A25266

- FT-0696276

- bis(tricyclohexylphosphine) palladium(0)

- JGBZTJWQMWZVNX-UHFFFAOYSA-N

- DTXSID90370360

- Palladium, bis(tricyclohexylphosphine)-

- Bis-(tricyclohexylphosphine)-palladium

- SY011580

- BIS(TRICYCLOHEXYLPHOSPHINE)PALLADIUM(O)

- doi:10.14272/JGBZTJWQMWZVNX-UHFFFAOYSA-N.1

- palladium;tricyclohexylphosphane

- DB-010407

- BIS(TRICYCLOHEXYLPHOSPHINE) PALLADIUM

-

- MDL: MFCD01073796

- インチ: 1S/2C18H33P.Pd/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;/h2*16-18H,1-15H2;

- InChIKey: JGBZTJWQMWZVNX-UHFFFAOYSA-N

- ほほえんだ: P(C1CCCCC1)(C2CCCCC2)C3CCCCC3.P(C4CCCCC4)(C5CCCCC5)C6CCCCC6.[Pd]

計算された属性

- せいみつぶんしりょう: 666.36700

- どういたいしつりょう: 666.367

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 0

- 重原子数: 39

- 回転可能化学結合数: 6

- 複雑さ: 202

- 共有結合ユニット数: 3

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 何もない

- ひょうめんでんか: 0

- 互変異性体の数: 何もない

- トポロジー分子極性表面積: 0A^2

じっけんとくせい

- 色と性状: はくしょくけっしょう

- ゆうかいてん: 87-92 °C

- ふってん: No data available

- すいようせい: 不溶性

- PSA: 27.18000

- LogP: 12.93280

- ようかいせい: 水に溶けない

- かんど: Air & Moisture Sensitive

Bis(tricyclohexylphosphine)palladium(0) セキュリティ情報

- シグナルワード:warning

- 危害声明: H315,H319,H335

-

警告文:

P261,P280,P305

P351

P338,P304

P340,P405,P501A - 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:2

- 危険カテゴリコード: R 36/37/38:目、気道、皮膚に刺激性がある。

- セキュリティの説明: S24/25

-

危険物標識:

- セキュリティ用語:S24/25

- ちょぞうじょうけん:2-8°C

- リスク用語:R36/37/38

Bis(tricyclohexylphosphine)palladium(0) 税関データ

- 税関コード:29310099

Bis(tricyclohexylphosphine)palladium(0) 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Oakwood | 105401-5g |

Bis(tricyclohexylphosphine)palladium(0) |

33309-88-5 | 98% | 5g |

$285.00 | 2023-09-16 | |

| abcr | AB123786-250 mg |

Bis(tricyclohexylphosphine)palladium(0), 98%; . |

33309-88-5 | 98% | 250 mg |

€99.60 | 2023-07-20 | |

| Ambeed | A1464082-5g |

Bis(tricyclohexylphosphine)palladium(0) |

33309-88-5 | 98% | 5g |

$443.0 | 2025-02-26 | |

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | 45792-250mg |

Bis(tricyclohexylphosphine)palladium(0), 97% min |

33309-88-5 | 97% | 250mg |

¥3393.00 | 2023-03-16 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R032245-250mg |

Bis(tricyclohexylphosphine)palladium(0) |

33309-88-5 | 98% | 250mg |

¥438 | 2023-09-09 | |

| abcr | AB123786-1g |

Bis(tricyclohexylphosphine)palladium(0), 98%; . |

33309-88-5 | 98% | 1g |

€288.00 | 2025-02-18 | |

| Oakwood | 105401-1g |

Bis(tricyclohexylphosphine)palladium(0) |

33309-88-5 | 98% | 1g |

$170.00 | 2024-07-19 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 46-0260-1g |

Bis(tricyclohexylphosphine)palladium(0) |

33309-88-5 | 98% | 1g |

3420CNY | 2021-05-10 | |

| SU ZHOU XIN JIA YUAN HUA XUE Technology Co., Ltd. | 600100-1g |

Bis(tricyclohexylphosphine)palladium(0) |

33309-88-5 | 98% | 1g |

¥2699.0 | 2024-07-19 | |

| abcr | AB355646-1g |

Bis(tricyclohexylphosphine)palladium(0), Pd 15.9%; . |

33309-88-5 | 1g |

€419.00 | 2024-06-12 |

Bis(tricyclohexylphosphine)palladium(0) 関連文献

-

Nilay Hazari,Damian P. Hruszkewycz Chem. Soc. Rev. 2016 45 2871

-

Maria Batuecas,Nikolaus Gorgas,Mark R. Crimmin Chem. Sci. 2021 12 1993

-

Thomas N. Hooper,Martí Gar?on,Andrew J. P. White,Mark R. Crimmin Chem. Sci. 2018 9 5435

-

Jacklyn N. Hall,A. Jeremy Kropf,Uddhav Kanbur,Fulya Dogan,Carly Byron,Jianguo Wen,Massimiliano Delferro,David M. Kaphan Chem. Commun. 2023 59 6861

-

Martí Gar?on,Andrew J. P. White,Mark R. Crimmin Chem. Commun. 2018 54 12326

33309-88-5 (Bis(tricyclohexylphosphine)palladium(0)) 関連製品

- 2622-14-2(Tricyclohexylphosphine)

- 65038-36-0(Phosphine,1,1'-(1,4-butanediyl)bis[1,1-dicyclohexyl-)

- 103099-52-1(1,3-Bis(dicyclohexylphosphino)propane)

- 1803842-86-5(2,6-Difluoro-3-(difluoromethyl)aniline)

- 2172631-96-6(2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-enamido-2-(1-methyl-1H-pyrazol-4-yl)acetic acid)

- 147011-81-2(N3,N5-Dimethyl-1H-pyrazole-3,5-dicarboxamide)

- 2680735-87-7(tert-butyl N-(5-nitro-1,3-benzoxazol-2-yl)carbamate)

- 68551-17-7(Isoalkanes, C10-13)

- 727689-84-1(2-(benzylsulfanyl)-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile)

- 90202-99-6(1-(aminomethyl)-N-methylcyclohexan-1-amine)

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

(CAS:33309-88-5)Bis(tricyclohexylphosphine)palladium(0)

清らかである:99.9%

はかる:200kg

価格 ($):問い合わせ

Amadis Chemical Company Limited

(CAS:33309-88-5)Bis(tricyclohexylphosphine)palladium(0)

清らかである:99%

はかる:5g

価格 ($):399.0